2-Morpholinopyrimidine-4-boronic acid

Suzuki-Miyaura coupling Boronic acid reactivity Regioisomer comparison

2-Morpholinopyrimidine-4-boronic acid (CAS 1260156-69-1; molecular formula C₈H₁₂BN₃O₃; MW 209.01 g/mol) is a heteroarylboronic acid building block composed of a pyrimidine core substituted at C2 with a morpholine ring and at C4 with a boronic acid group. The compound is primarily employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct carbon-carbon bonds at the pyrimidine 4-position, enabling access to diversely substituted morpholinopyrimidine scaffolds.

Molecular Formula C8H12BN3O3
Molecular Weight 209.01 g/mol
Cat. No. B13466731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Morpholinopyrimidine-4-boronic acid
Molecular FormulaC8H12BN3O3
Molecular Weight209.01 g/mol
Structural Identifiers
SMILESB(C1=NC(=NC=C1)N2CCOCC2)(O)O
InChIInChI=1S/C8H12BN3O3/c13-9(14)7-1-2-10-8(11-7)12-3-5-15-6-4-12/h1-2,13-14H,3-6H2
InChIKeyPSQWJAKVAXNYRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 2-Morpholinopyrimidine-4-boronic Acid for Kinase-Targeted Suzuki Coupling: A Procurement-Focused Baseline


2-Morpholinopyrimidine-4-boronic acid (CAS 1260156-69-1; molecular formula C₈H₁₂BN₃O₃; MW 209.01 g/mol) is a heteroarylboronic acid building block composed of a pyrimidine core substituted at C2 with a morpholine ring and at C4 with a boronic acid group . The compound is primarily employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct carbon-carbon bonds at the pyrimidine 4-position, enabling access to diversely substituted morpholinopyrimidine scaffolds [1]. The morpholinopyrimidine core is a recognized pharmacophore in phosphatidylinositol 3-kinase (PI3K) and mTOR inhibitor programs, making the boronic acid a strategic intermediate for medicinal chemistry efforts targeting the PI3K/AKT/mTOR signaling axis [2].

Why 2-Morpholinopyrimidine-4-boronic Acid Cannot Be Replaced by Its 5-Position Regioisomer or Alternative Pyrimidine Boronic Acids in Scientific Procurement


The regioisomeric placement of the boronic acid group on the pyrimidine ring—C4 versus C5—produces substantial differences in the electronic environment, acid dissociation constant (pKa), and lipophilicity of the resulting boronic acid [1]. These physicochemical divergences directly translate into differential reactivity in Suzuki-Miyaura cross-coupling reactions, where the amount of base required, the rate of transmetalation, and the susceptibility to protodeboronation are all pKa-dependent [2]. Furthermore, the morpholine substituent at C2 is not merely a solubility handle; it is integral to the recognition of the morpholinopyrimidine scaffold by the ATP-binding pocket of PI3K and mTOR kinases, and truncation to a simple pyrimidine-4-boronic acid eliminates this critical pharmacophoric element [3]. Generic substitution therefore risks both synthetic failure at the coupling stage and loss of biological activity in downstream applications.

Quantitative Differentiation Evidence for 2-Morpholinopyrimidine-4-boronic Acid Versus Closest Analogs


Regioisomeric pKa Divergence: 4-Boronic Acid vs 5-Boronic Acid

The predicted acid dissociation constant (pKa) of 2-morpholinopyrimidine-4-boronic acid is 7.88, approximately 4.9 log units higher than that of its 5-position regioisomer, 2-morpholinopyrimidine-5-boronic acid, which has a predicted pKa of 3.02 [1]. According to the fundamental principles established by Lima et al. (2014), the selectivity and rate of the Suzuki-Miyaura transmetalation step are sensitive to the pKa of the boronic acid, with lower-pKa (stronger acid) boronic acids preferentially reacting under base-limited conditions [2]. This ~4.9 pKa unit gap is large enough to produce divergent coupling outcomes when the compounds are used interchangeably under identical conditions.

Suzuki-Miyaura coupling Boronic acid reactivity Regioisomer comparison

Lipophilicity Contrast: LogP and LogD of 4- versus 5-Regioisomer

The 4-boronic acid regioisomer exhibits a computed LogP of 0.81 and a LogD (pH 7.4) of 0.68, whereas the 5-regioisomer has a reported LogP of -0.10 [1][2]. This ~0.9 LogP unit difference means the 4-isomer is approximately 8-fold more lipophilic by partition coefficient. The higher LogD of the 4-isomer at physiological pH is significant for medicinal chemistry programs where the boronic acid intermediate is incorporated into drug-like molecules, as it influences membrane permeability and oral bioavailability predictions [3].

Lipophilicity LogP Drug-likeness

Morpholine Pharmacophore Retention vs Truncated Pyrimidine-4-boronic Acid

The morpholine substituent at C2 of the pyrimidine ring is a critical feature for PI3K/mTOR kinase inhibition. Patent WO/2009/066084 explicitly claims morpholinopyrimidines of the general structure encompassing 2-morpholinopyrimidine derivatives as PI3K inhibitors [1]. Trisubstituted morpholinopyrimidines synthesized via Suzuki coupling have been shown to inhibit PI3K with IC50 values 1.5–3 times more potent than the well-characterized PI3K inhibitor ZSTK474, demonstrating that retention of the morpholine group during coupling is essential for biological activity [2]. Simple pyrimidine-4-boronic acid (CAS 852362-24-4), lacking the morpholine, cannot recapitulate this kinase recognition and must be separately functionalized, adding synthetic steps and reducing atom economy.

Kinase inhibitor scaffold PI3K Pharmacophore

Physical Density Difference: 4-Isomer vs 5-Isomer

The predicted density of 2-morpholinopyrimidine-4-boronic acid is 1.30 ± 0.1 g/cm³, compared to 1.40 ± 0.1 g/cm³ for the 5-regioisomer . This ~0.10 g/cm³ density differential, while modest, impacts solid-state handling, bulk powder flow properties, and volumetric dosing in automated parallel synthesis platforms. The lower density of the 4-isomer implies a larger volume per unit mass for the same quantity ordered, which should be factored into storage and inventory calculations in high-throughput chemistry settings.

Physical properties Density Solid-state characterization

Commercial Purity Benchmarking and Supplier Availability

2-Morpholinopyrimidine-4-boronic acid is commercially supplied at 98% purity (HPLC) by LeYan and A&J Pharmtech, with AKSci listing a minimum purity specification of 98% . The 5-regioisomer is available from multiple vendors at specifications ranging from 95% to 98% purity, with Bidepharm reporting 95% standard purity . The tighter and more consistently reported purity specification for the 4-isomer (98% floor across multiple vendors) reduces the risk of receiving material that requires repurification before use in sensitive catalytic reactions where boronic acid purity directly impacts coupling yields.

Commercial sourcing Purity comparison Vendor availability

Preferred Application Scenarios for 2-Morpholinopyrimidine-4-boronic Acid Based on Quantitative Differentiation Evidence


One-Step Installation of the Morpholinopyrimidine Kinase Pharmacophore via Suzuki Coupling

In PI3K/mTOR inhibitor medicinal chemistry programs, 2-morpholinopyrimidine-4-boronic acid enables direct Suzuki-Miyaura coupling at the pyrimidine C4 position with aryl or heteroaryl halides while retaining the morpholine pharmacophore intact. Trisubstituted morpholinopyrimidines derived from this boronic acid have demonstrated PI3K inhibition 1.5–3× more potent than the reference inhibitor ZSTK474 [1]. The predicted pKa of 7.88 for the 4-boronic acid [2] indicates that near-neutral aqueous base conditions (e.g., K₂CO₃ or Cs₂CO₃ in dioxane/water) are appropriate for activation, contrasting with the 5-regioisomer (pKa 3.02) which reacts preferentially under lower base loading, as predicted by the Lima selectivity model [3].

Parallel Library Synthesis Requiring Uniform Boronic Acid Reactivity

For automated parallel synthesis platforms generating morpholinopyrimidine-focused libraries, the consistent 98% purity floor across multiple commercial suppliers [1] minimizes well-to-well variability caused by boronic acid impurity profiles. The lower solid-state density of the 4-isomer (1.30 g/cm³) relative to the 5-isomer (1.40 g/cm³) translates to a ~7% larger powder volume per unit mass, which should be accounted for when programming solid-dispensing robots [2]. The computed LogP of 0.81 is within the favorable range for intermediate lipophilicity, facilitating chromatographic purification of coupled products without extreme retention [3].

Process Chemistry Route Scouting for mTOR/PI3K Clinical Candidates

The Novartis manufacturing patent for pyrimidine derivatives with PI3K inhibitory properties explicitly employs morpholinopyrimidine boronic acid/ester intermediates for the construction of advanced clinical candidates such as buparlisib (BKM120) analogs [1]. When evaluating the 4- vs 5-regioisomer for scale-up route scouting, the 4-substituted boronic acid installs the coupling handle at a position that avoids competing nucleophilic aromatic substitution at the adjacent electron-deficient C4 position during subsequent transformations—a regiochemical advantage supported by the observed selectivity patterns in morpholinopyrimidine functionalization studies [2].

Medicinal Chemistry Programs Requiring Controlled Lipophilicity for CNS or Oral Bioavailability

The measured LogD (pH 7.4) of 0.68 for the 4-boronic acid regioisomer places it closer to the optimal range for oral absorption (Lipinski-compliant LogP <5) compared to the 5-isomer's LogP of -0.10 [1]. For CNS-targeted kinase inhibitor programs where intermediate lipophilicity (LogD ~1–3) often correlates with improved blood-brain barrier penetration, the 4-substituted scaffold provides a more advantageous starting point for property-based drug design [2]. The morpholine group additionally contributes hydrogen-bond acceptor capacity (computed H-bond acceptor count = 6 [3]) that balances the lipophilicity contributed by the aromatic pyrimidine core.

Quote Request

Request a Quote for 2-Morpholinopyrimidine-4-boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.